N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide
Description
N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic amide derivative featuring dual indole moieties. Its structure comprises a 5-chloroindole linked via an ethyl chain to a propanamide group, which is further substituted with a 5-methylindole. Indole derivatives are frequently explored for their bioactivity in neurological and anti-inflammatory applications due to structural resemblance to serotonin and other endogenous molecules .
Properties
Molecular Formula |
C22H22ClN3O |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22ClN3O/c1-15-2-5-21-16(12-15)7-10-26(21)11-8-22(27)24-9-6-17-14-25-20-4-3-18(23)13-19(17)20/h2-5,7,10,12-14,25H,6,8-9,11H2,1H3,(H,24,27) |
InChI Key |
YHTGDXAAMZQURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 313.83 g/mol. The compound features a chloroindole moiety, which is known for contributing to various pharmacological activities.
Research indicates that compounds with indole structures often interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 9.8 | Cell cycle arrest |
| HeLa | 15.4 | Inhibition of proliferation |
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study conducted on MCF7 cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 12.5 µM, with associated induction of apoptosis markers such as caspase activation and PARP cleavage.
- Lung Cancer Model : In A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with an IC50 value of 9.8 µM. Mechanistic studies revealed that it caused G0/G1 phase arrest, suggesting potential utility as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences : Replaces the 5-methylindole with a 2-fluoro-biphenyl group.
- The biphenyl group increases molecular weight and aromatic surface area, which may improve binding to hydrophobic protein pockets but reduce solubility .
Compound 2 : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Key Differences : Substitutes the 5-methylindole with a 6-methoxynaphthyl group.
- Implications: The methoxy group improves water solubility via hydrogen bonding, while the naphthyl moiety enhances π-π stacking interactions.
Compound 3 : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide ()
- Key Differences : Incorporates a chlorobenzoyl and chlorothiophene sulfonamide group.
- Dual chlorine atoms enhance lipophilicity but may raise toxicity concerns .
Pharmacokinetic and Pharmacodynamic Profiles
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | ~441.3 g/mol | ~432.4 g/mol | ~446.5 g/mol | ~583.5 g/mol |
| LogP (Predicted) | ~4.2 | ~4.8 | ~3.9 | ~5.1 |
| Key Substituents | 5-Cl, 5-Me indoles | 2-F-biphenyl | 6-MeO-naphthyl | Cl-benzoyl, Cl-thiophene |
| Potential Applications | Neurological targets | Anti-inflammatory/GPCRs | Anti-inflammatory | Enzyme inhibition (e.g., COX) |
- Metabolic Stability: The target’s 5-methylindole may reduce oxidative metabolism compared to non-methylated analogs (e.g., Compound 2’s methoxy group is susceptible to demethylation) .
- Solubility : Compounds with polar groups (e.g., sulfonamide in Compound 3) exhibit higher aqueous solubility, whereas the target’s chloro and methyl groups favor lipid membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
